Isoquinoline-7-carbonitrile
Overview
Description
Isoquinoline-7-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C10H6N2. It is a derivative of isoquinoline, featuring a nitrile group (-CN) at the 7th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives, including this compound . Another method involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming isoquinoline-7-amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products:
Oxidation: Isoquinoline-7-carboxylic acid.
Reduction: Isoquinoline-7-amine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used
Scientific Research Applications
Isoquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives can inhibit enzymes or receptors involved in disease processes. The nitrile group in this compound can form interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial in its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Isoquinoline-7-carbonitrile can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound without the nitrile group.
Isoquinoline-7-carboxylic acid: The oxidized form of this compound.
Isoquinoline-7-amine: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
isoquinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSGABJHLXRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608054 | |
Record name | Isoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-92-9 | |
Record name | 7-Isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223671-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to obtain isoquinoline-7-carbonitrile derivatives?
A1: A convenient approach to synthesizing 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles involves a Cu(I)-catalyzed reaction. This method utilizes 2-(o-bromophenyl)-tetrahydropyrimidines as starting materials, reacting them with malononitrile in the presence of a copper catalyst [].
Q2: Can you elaborate on the structural characteristics of a specific this compound derivative?
A2: Research has elucidated the crystal structure of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)this compound). This compound crystallizes in the triclinic system, belonging to the space group P1¯ (no. 2). Its unit cell dimensions are: a = 10.4701(7) Å, b = 10.6331(7) Å, c = 20.4665(14) Å, with angles α = 92.079(2)°, β = 97.937(2)°, and γ = 95.848(2)°. The unit cell volume (V) is 2242.0(3) Å3, and it contains two molecules (Z = 2) [].
Q3: Are there any other noteworthy structural features of this compound?
A3: The crystal structure analysis of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)this compound) reveals a molecular formula of C46H60N6O2Se2. The structural analysis was performed at a temperature (T) of 293(2) K, and the reliability factors for the structure refinement are Rgt(F) = 0.0487 and wRref(F2) = 0.1183 [].
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